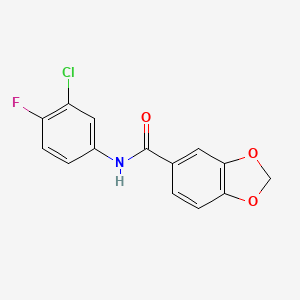

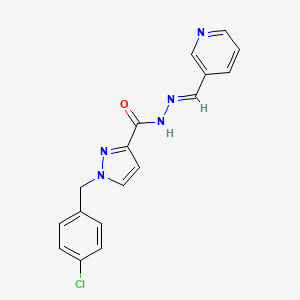

![molecular formula C11H17N5O4S B5542828 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide, commonly known as A-769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic benefits. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.

Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

Comprehensive structural and spectroscopic analyses of compounds related to N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide have been conducted. The studies include elemental analysis, FT IR, 1 H NMR, UV–Vis, and MS, alongside DFT/B3LYP and HF methods. These methods provide insight into the optimized molecular structure, harmonic vibrational frequencies, and electronic structures. Such investigations are crucial for understanding the molecular interactions and stability, which are essential for potential therapeutic applications (Mansour & Ghani, 2013).

Synthesis and Antimicrobial Activity

Research on the synthesis of novel compounds incorporating the sulfamethazine moiety, including this compound, has shown promising results in antimicrobial activities. These studies have led to the development of heterocyclic compounds with significant antibacterial and antifungal properties, providing a basis for new antimicrobial agents (Nunna et al., 2014).

Enzyme Inhibition and Therapeutic Potential

Research into derivatives of this compound has led to the identification of compounds with potent enzyme inhibitory activity. These compounds have been shown to strongly inhibit carbonic anhydrase isozymes involved in aqueous humor secretion within the eye. This inhibition suggests potential therapeutic applications in treating conditions like glaucoma by lowering intraocular pressure when administered topically (Casini et al., 2002).

Novel Synthetic Routes and Chemical Properties

Innovative synthetic methods for compounds related to this compound have been developed. These methods focus on creating broad-spectrum reactivators against toxic compounds, emphasizing the synthesis of highly soluble salts suitable for various technological applications, including antidotes for organophosphorus poisoning. Such research contributes to the advancement of chemical synthesis techniques and the development of new therapeutic agents (Eyer et al., 2005).

Propriétés

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-3-morpholin-4-ylsulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4S/c1-8-7-9(2)13-10(12-8)14-11(17)15-21(18,19)16-3-5-20-6-4-16/h7H,3-6H2,1-2H3,(H2,12,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLQKFQQXUGRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)